

structural biology of mIDH1-IN-1 complexed with mIDH1 R132H

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Compound of Interest

Compound Name: *mIDH1-IN-1*

Cat. No.: *B12417692*

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A comprehensive understanding of the structural biology of mutant isocitrate dehydrogenase 1 (mIDH1) in complex with its inhibitors is pivotal for the development of targeted cancer therapies. The R132H mutation in IDH1 confers a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1] This technical guide focuses on the structural and functional aspects of the mIDH1 R132H mutant complexed with small molecule inhibitors, with a representative focus on well-characterized allosteric inhibitors due to the absence of specific public data for a compound termed "**mIDH1-IN-1**". The principles and data presented are drawn from studies of potent inhibitors like Vorasidenib (AG-881) and Ivosidenib (AG-120).

Introduction to mIDH1 R132H as a Therapeutic Target

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] The wild-type IDH1 enzyme catalyzes the NADP⁺-dependent oxidative decarboxylation of isocitrate to α -ketoglutarate.[2][4] The R132H mutation, the most common variant, results in a gain-of-function that enables the enzyme to reduce α -KG to 2-HG, consuming NADPH in the process.[1][5] Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting cancer development.[1] This unique neomorphic activity makes mIDH1 an attractive target for cancer therapy, with several allosteric inhibitors developed to specifically target the mutant enzyme.[6][7]

Quantitative Data on mIDH1 R132H Inhibition

The development of mIDH1 inhibitors has led to a range of compounds with varying potencies and binding characteristics. The following tables summarize key quantitative data for several well-documented inhibitors of mIDH1 R132H.

Table 1: Inhibitor Potency Against mIDH1 R132H

Inhibitor	IC50 (nM)	Ki (nM)	Assay Conditions	Reference
Vorasidenib (AG-881)	0.04-22	Not Reported	Varies by mutation	[8]
Ivosidenib (AG-120)	~100-150	Not Reported	Enzymatic assay	[9]
ML309	Not Reported	190	Enzymatic assay	[3]
FT-2102	Not Reported	Not Reported	Potent inhibitor	[10]
BAY-1436032	Not Reported	Not Reported	Potent inhibitor	[11]
Compound 1	8200	Not Reported	Enzymatic assay	[3]
Compound 2	190	Not Reported	Enzymatic assay	[3]
Compound 3	280	Not Reported	Enzymatic assay	[3]

Table 2: Crystallographic Data for mIDH1 R132H-Inhibitor Complexes

PDB ID	Inhibitor	Resolution (Å)	R-Value Work	R-Value Free	Reference
6VEI	Vorasidenib (AG-881)	2.10	0.158	0.195	[7]
6ADG	Vorasidenib (AG-881)	3.00	0.221	0.244	[12]
8T7O	Ivosidenib (AG-120)	2.05	Not Reported	Not Reported	[1]
6U4J	FT-2102	2.11	0.168	0.220	[10]
6O2Y	Compound 24	2.80	0.209	0.275	[13]
5LGE	BAY 1436032 analog	2.70	0.195	0.230	[14]

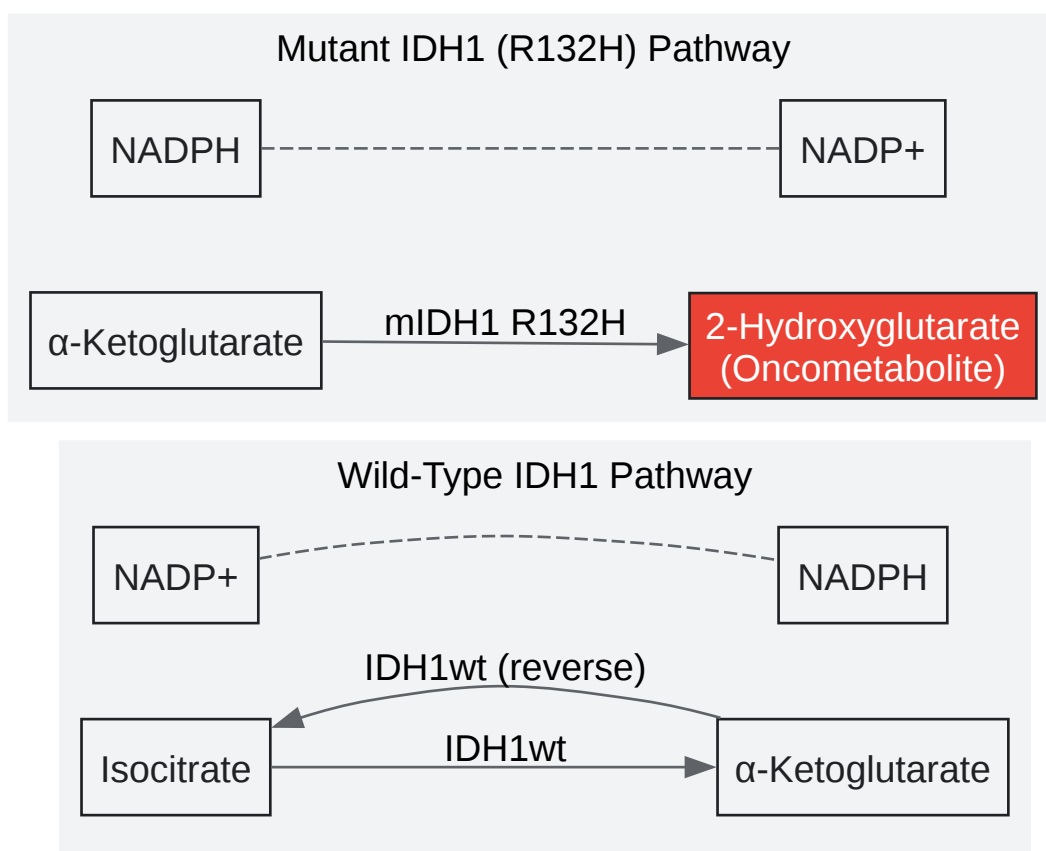
Structural Insights into the mIDH1 R132H-Inhibitor Complex

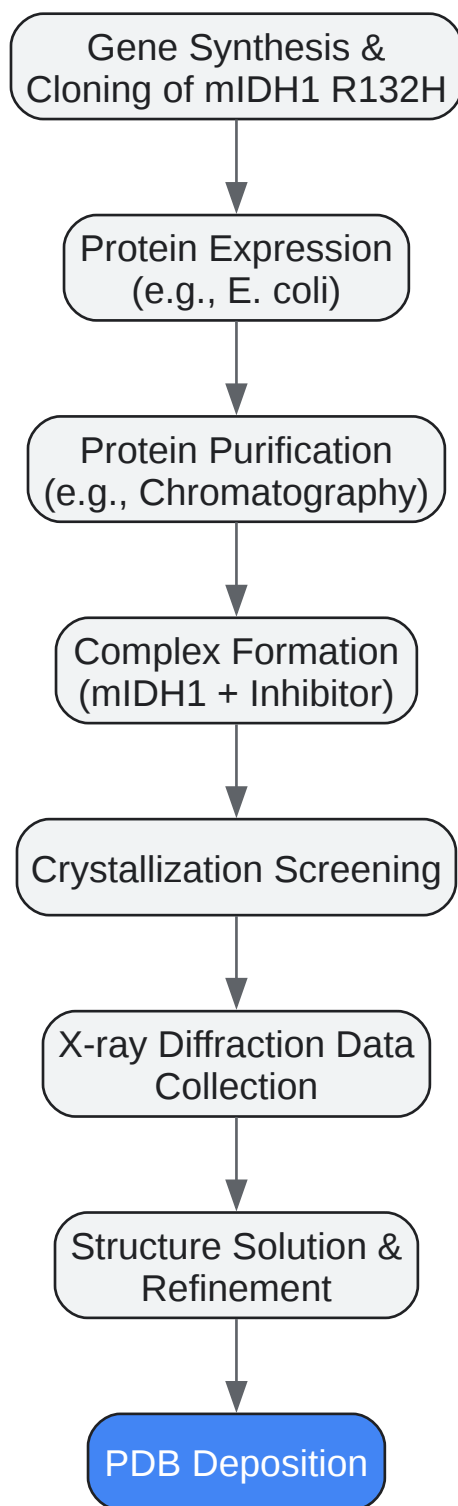
Crystal structures of mIDH1 R132H in complex with various inhibitors have revealed a common mechanism of allosteric inhibition. These inhibitors do not bind to the active site but rather to a pocket at the interface of the enzyme's homodimer.[\[6\]](#) This binding site is conformationally dynamic and its occupancy by an inhibitor locks the enzyme in an open, inactive conformation, preventing the binding of the substrate α -KG.

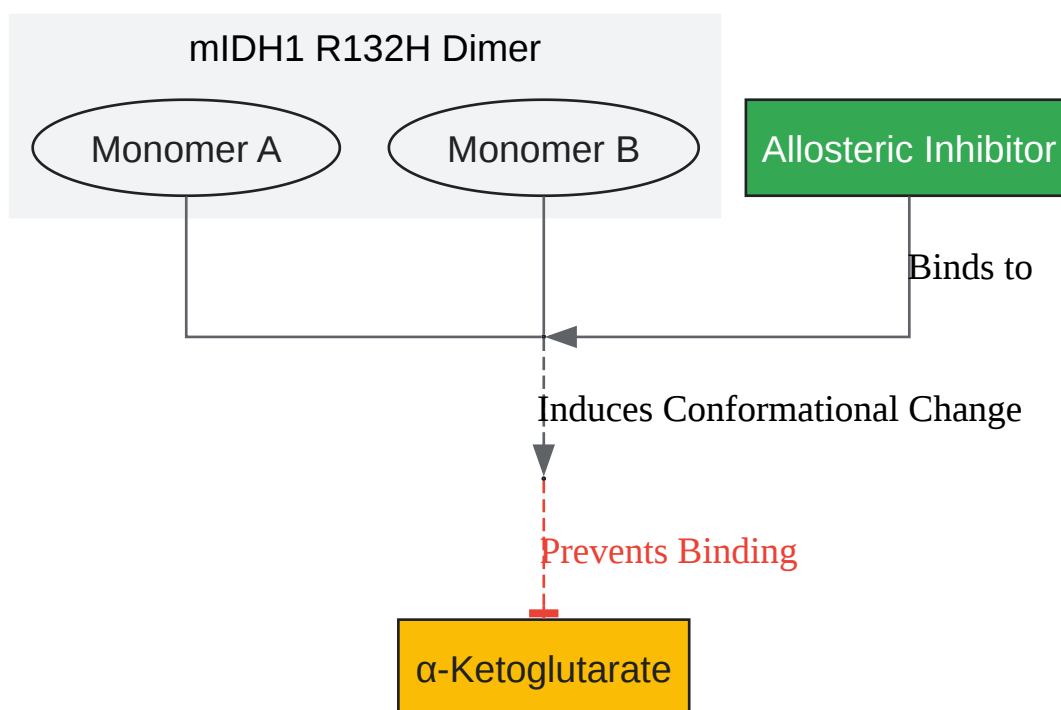
For instance, the crystal structure of Vorasidenib (AG-881) in complex with mIDH1 R132H (PDB: 6VEI) shows the inhibitor situated at the dimer interface.[\[7\]](#) This interaction stabilizes an open conformation of the enzyme, which is catalytically incompetent. The binding of these allosteric inhibitors is a key feature that provides selectivity for the mutant enzyme over the wild-type IDH1.[\[6\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction of mIDH1, the workflow for determining its structure, and the mechanism of allosteric inhibition.







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